molecular formula C21H17F3N2O3 B7744982 Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B7744982
M. Wt: 402.4 g/mol
InChI Key: UZKFXDLCCBUGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group, an acetylphenyl group, and an ethyl ester group. The quinoline core structure is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions to form the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Ethyl 4-[(4-acetylphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

The unique combination of functional groups in this compound gives it distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-(4-acetylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-3-29-20(28)16-11-25-19-15(5-4-6-17(19)21(22,23)24)18(16)26-14-9-7-13(8-10-14)12(2)27/h4-11H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKFXDLCCBUGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(=O)C)C=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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